1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine

Description

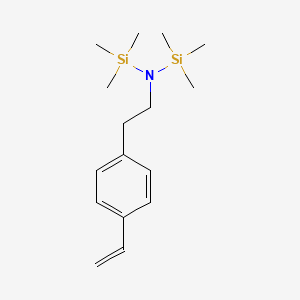

1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine is a specialized organosilicon compound featuring a silanamine core (Si–N–Si) with two distinct substituents: a trimethylsilyl group and a 4-vinylphenethyl group. The 4-vinylphenethyl moiety consists of a phenethyl chain (–CH₂CH₂C₆H₄–) with a vinyl (–CH=CH₂) substituent at the para position of the benzene ring. This structure confers unique reactivity, particularly in polymerization and crosslinking applications, due to the vinyl group’s capacity for addition reactions.

Properties

Molecular Formula |

C16H29NSi2 |

|---|---|

Molecular Weight |

291.58 g/mol |

IUPAC Name |

2-(4-ethenylphenyl)-N,N-bis(trimethylsilyl)ethanamine |

InChI |

InChI=1S/C16H29NSi2/c1-8-15-9-11-16(12-10-15)13-14-17(18(2,3)4)19(5,6)7/h8-12H,1,13-14H2,2-7H3 |

InChI Key |

VUXLUEVJQUSPLA-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N(CCC1=CC=C(C=C1)C=C)[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine typically involves the reaction of trimethylsilyl chloride with 4-vinylphenethylamine in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can lead to the formation of silane derivatives.

Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Catalysts such as palladium or platinum are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H29NSi2

- Molecular Weight : Approximately 291.58 g/mol

- Appearance : Colorless to light yellow liquid

The presence of the vinyl group and the silanamine functionality contributes to its reactivity, making it suitable for various applications. Its ability to interact with other chemical compounds enhances its utility in formulations.

Applications Overview

-

Cosmetics and Personal Care Products

- Thickening Agent : It is used as a thickening agent in creams and lotions, improving texture and stability.

- Emollient : The compound acts as an emollient, providing skin conditioning benefits by enhancing moisture retention.

-

Adhesives and Sealants

- The compound is utilized in the formulation of silicone-based adhesives and sealants. Its compatibility with silicone elastomers improves adhesion properties without compromising flexibility.

-

Polymer Chemistry

- Crosslinking Agent : In polymer synthesis, it serves as a crosslinking agent, facilitating the formation of durable networks in silicone rubber.

- Rheological Modifier : The addition of this silanamine can modify the rheological properties of polymer blends, enhancing their performance characteristics.

-

Industrial Applications

- Used in manufacturing processes for silicone rubber and sealants. Its unique properties contribute to improved performance under various environmental conditions.

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of 1,1,1-trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine in enhancing the properties of silicone elastomers:

- Compatibility Studies : Interaction studies indicate that this compound interacts favorably with various silicone elastomers and resins, enhancing their mechanical properties without adverse effects.

- Rheological Modifications : Research has shown that when combined with fillers or additives, it can significantly modify the rheological properties of formulations .

Mechanism of Action

The mechanism of action of 1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine would depend on its specific application. In general, organosilicon compounds can interact with biological molecules through hydrogen bonding and hydrophobic interactions. The vinyl group may also participate in polymerization reactions, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Hexamethyldisilazane (HMDS)

- Structure: (CH₃)₃Si–NH–Si(CH₃)₃ (synonymous with 1,1,1-trimethyl-N-(trimethylsilyl)silanamine, CAS 999-97-3) .

- Molecular Weight : 161.39 g/mol.

- Applications : Widely used as a silylating agent to protect hydroxyl groups in organic synthesis and as a surface modifier in semiconductor manufacturing.

- Reactivity : Lacks functional groups for further derivatization, limiting its utility to protection/deprotection reactions.

N-(4-Bromophenyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- Structure : (CH₃)₃Si–N(Si(CH₃)₃)–C₆H₄Br (CAS 5089-33-8) .

- Molecular Weight : 315.05 g/mol.

- Applications : Intermediate in Suzuki-Miyaura coupling reactions due to the bromine atom’s leaving group capability.

- Reactivity : Bromine facilitates cross-coupling but lacks the vinyl group’s capacity for addition or polymerization.

- Key Difference : The bromophenyl group enhances electrophilic substitution reactivity, whereas the vinylphenethyl group in the target compound supports radical or ionic polymerization .

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

- Structure : (CH₃)₃Si–N(Si(CH₃)₃)–CH₂C₆H₄Br (CAS 153204-92-3) .

- Molecular Weight : 330.41 g/mol.

- Applications : Used in pharmaceutical and agrochemical synthesis.

- Reactivity : The benzyl bromide moiety allows nucleophilic substitution but lacks conjugation with the aromatic ring, reducing stability compared to vinyl-substituted analogs.

- Key Difference : The target compound’s vinylphenethyl group offers π-conjugation, enhancing thermal stability and photochemical reactivity .

Data Table: Comparative Properties of Silanamine Derivatives

Biological Activity

1,1,1-Trimethyl-N-(trimethylsilyl)-N-(4-vinylphenethyl)silanamine (CAS Number: 124885-97-8) is a silanamine compound that has garnered interest due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

Structure and Composition

The chemical formula of this compound is , with a molecular weight of 291.59 g/mol. The compound features a vinyl group, which may contribute to its reactivity and biological interactions.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 291.59 g/mol |

| Purity | ≥95% |

| Chemical Structure | Structure |

The biological activity of silanamines like this compound is often linked to their ability to interact with biological molecules through their functional groups. The vinyl group can participate in polymerization reactions or serve as a reactive site for biological interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that silanamine compounds can exhibit antimicrobial properties. A study demonstrated that derivatives of silanamines showed effectiveness against various bacterial strains, suggesting potential applications in antimicrobial coatings and materials .

- Biocompatibility : In vitro studies have assessed the cytotoxicity of silanamines on human cell lines. Results indicated that certain concentrations of this compound did not adversely affect cell viability, indicating promising biocompatibility for biomedical applications .

- Polymerization Potential : The compound's vinyl group allows it to participate in radical polymerization processes. This property has been explored for developing new materials with enhanced mechanical properties and stability under various conditions .

Toxicological Profile

The toxicological assessment of this compound suggests low acute toxicity based on available data. However, exposure during industrial use requires adherence to safety protocols to mitigate any risks associated with inhalation or skin contact .

Industrial Uses

This compound is primarily utilized in the production of silicone sealants and rubber products due to its rheological control properties and ability to enhance material performance . Its applications extend to:

- Coatings

- Adhesives

- Silicone elastomers

- Rubber products

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas include:

- Drug Development : Investigating the compound's efficacy as a drug delivery system.

- Environmental Impact Studies : Assessing the ecological effects of its industrial use.

- Material Science : Exploring its use in developing new polymeric materials with specific functional properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.